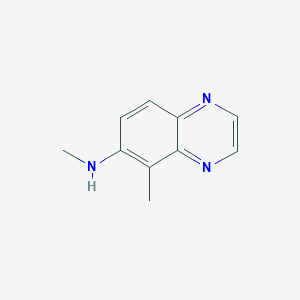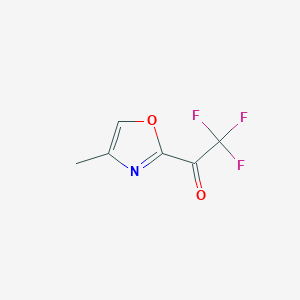![molecular formula C17H12F3N3O2S2 B069691 4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “M5” refers to the M5 muscarinic acetylcholine receptor, which is a member of the G-protein-coupled receptor family. These receptors are activated by the neurotransmitter acetylcholine and play a crucial role in the central and peripheral nervous systems . The M5 receptor is less studied compared to other muscarinic receptors but has been implicated in various physiological and pathological processes.
Preparation Methods
The preparation of compounds targeting the M5 muscarinic acetylcholine receptor involves complex synthetic routes. These compounds are typically synthesized through multi-step organic synthesis, involving the formation of key intermediates and their subsequent functionalization. Industrial production methods often employ high-throughput screening and combinatorial chemistry to identify potent and selective M5 receptor modulators .
Chemical Reactions Analysis
Compounds targeting the M5 muscarinic acetylcholine receptor undergo various chemical reactions, including:
Oxidation: These reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions are prevalent, with reagents like sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic hydrolysis can be employed to modify functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The M5 muscarinic acetylcholine receptor has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of muscarinic receptor ligands.
Biology: Research on M5 receptors helps in understanding their role in neurotransmission and signal transduction.
Industry: These compounds are used in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The M5 muscarinic acetylcholine receptor exerts its effects through the activation of G-proteins, which in turn modulate various intracellular signaling pathways. The receptor can activate phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol, which increase intracellular calcium levels. This cascade ultimately influences various cellular processes, including neurotransmitter release and gene expression .
Comparison with Similar Compounds
The M5 muscarinic acetylcholine receptor shares similarities with other muscarinic receptors (M1-M4), but it has unique features that distinguish it:
M1 Receptor: Primarily involved in cognitive functions and is a target for Alzheimer’s disease treatment.
M2 Receptor: Regulates heart rate and is involved in cardiac function.
M3 Receptor: Plays a role in smooth muscle contraction and glandular secretion.
M4 Receptor: Implicated in motor control and is a target for Parkinson’s disease treatment .
The uniqueness of the M5 receptor lies in its specific distribution and functional roles in the brain and peripheral tissues, making it a promising target for drug development.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-4H-thiochromeno[4,3-c]pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c18-17(19,20)16-13-9-26-14-4-2-1-3-12(14)15(13)23(22-16)10-5-7-11(8-6-10)27(21,24)25/h1-8H,9H2,(H2,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQQDXFCVFBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(F)(F)F)C4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)








